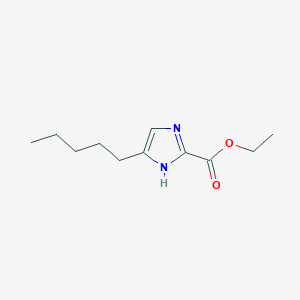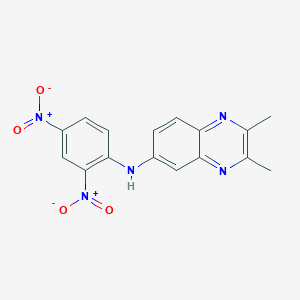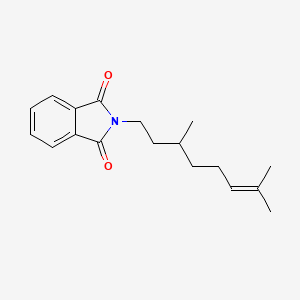![molecular formula C12H15ClS B14391399 [(1-Chlorocyclohexyl)sulfanyl]benzene CAS No. 89423-43-8](/img/structure/B14391399.png)
[(1-Chlorocyclohexyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Chlorocyclohexyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 1-chlorocyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chlorocyclohexyl)sulfanyl]benzene typically involves the reaction of 1-chlorocyclohexane with thiophenol (benzenethiol) under specific conditions. A common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, forming a thiolate anion which then reacts with 1-chlorocyclohexane to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Chlorocyclohexyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the cyclohexyl ring or the sulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as [(1-Hydroxycyclohexyl)sulfanyl]benzene when using hydroxide.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Reduced forms of the cyclohexyl ring or modified sulfanyl groups.
Applications De Recherche Scientifique
[(1-Chlorocyclohexyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1-Chlorocyclohexyl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions or participate in redox reactions, influencing the compound’s reactivity and interactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1-Bromocyclohexyl)sulfanyl]benzene
- [(1-Iodocyclohexyl)sulfanyl]benzene
- [(1-Fluorocyclohexyl)sulfanyl]benzene
Uniqueness
[(1-Chlorocyclohexyl)sulfanyl]benzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
89423-43-8 |
|---|---|
Formule moléculaire |
C12H15ClS |
Poids moléculaire |
226.77 g/mol |
Nom IUPAC |
(1-chlorocyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c13-12(9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
ZKHROWQSXVDXMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(SC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
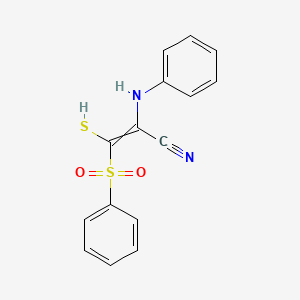
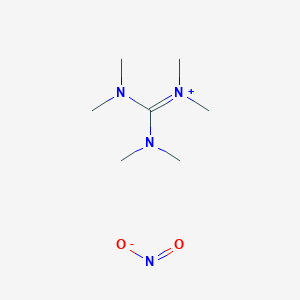
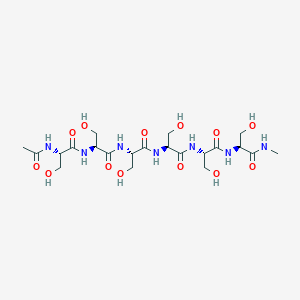
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
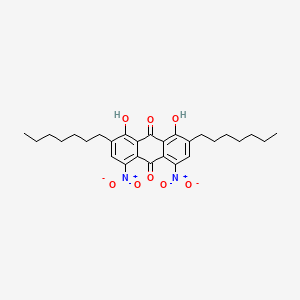
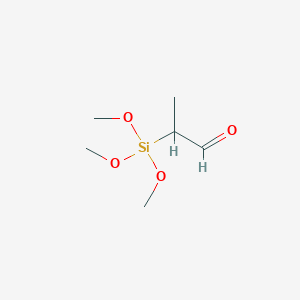
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
